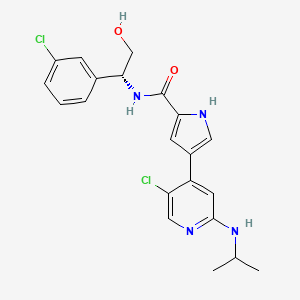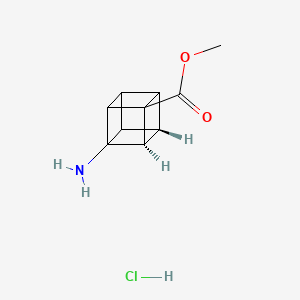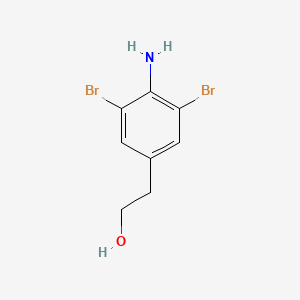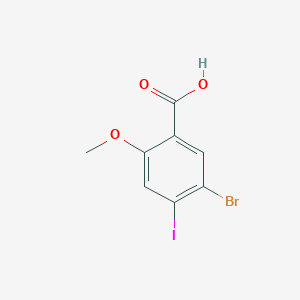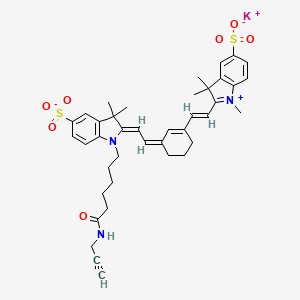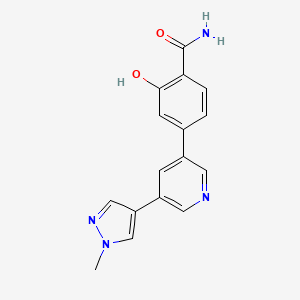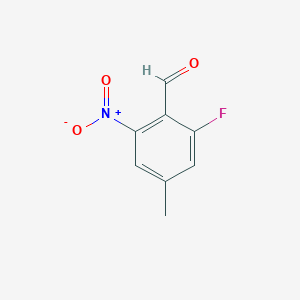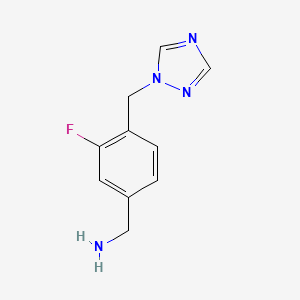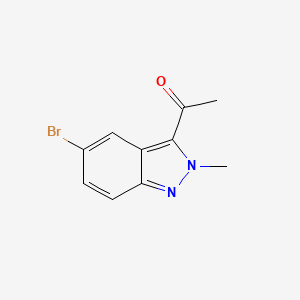
1-(5-bromo-2-methyl-2H-indazol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-methyl-2H-indazol-3-yl)ethan-1-one is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom and a methyl group on the indazole ring, along with an ethanone group, makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(5-bromo-2-methyl-2H-indazol-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-bromo-1-(2-methylphenyl)ethanone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indazole ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial production methods for this compound may involve the use of more efficient and scalable processes, such as transition metal-catalyzed reactions. For example, a copper-catalyzed cyclization of 2-bromo-1-(2-methylphenyl)ethanone with hydrazine hydrate can be employed to achieve higher yields and selectivity.
Chemical Reactions Analysis
1-(5-Bromo-2-methyl-2H-indazol-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding indazole-3-carboxylic acid derivative.
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form the corresponding alcohol derivative.
Substitution: The bromine atom on the indazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted indazole derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include indazole-3-carboxylic acid, indazole-3-ylmethanol, and various substituted indazole derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex indazole derivatives, which are of interest for their diverse chemical properties.
Biology: Indazole derivatives, including 1-(5-bromo-2-methyl-2H-indazol-3-yl)ethan-1-one, have been investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine: The compound has shown promise in preclinical studies as a potential anticancer agent, due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: Indazole derivatives are used in the development of agrochemicals, dyes, and other industrial products due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-methyl-2H-indazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may modulate the activity of specific receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-(5-Bromo-2-methyl-2H-indazol-3-yl)ethan-1-one can be compared with other similar indazole derivatives, such as:
1-(2-methyl-2H-indazol-3-yl)ethan-1-one: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
1-(5-chloro-2-methyl-2H-indazol-3-yl)ethan-1-one: Contains a chlorine atom instead of bromine, which may affect its chemical properties and interactions with molecular targets.
1-(5-bromo-2-ethyl-2H-indazol-3-yl)ethan-1-one: Contains an ethyl group instead of a methyl group, which may influence its steric and electronic properties.
Properties
IUPAC Name |
1-(5-bromo-2-methylindazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6(14)10-8-5-7(11)3-4-9(8)12-13(10)2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCJXAIMWJEPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=C(C=CC2=NN1C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
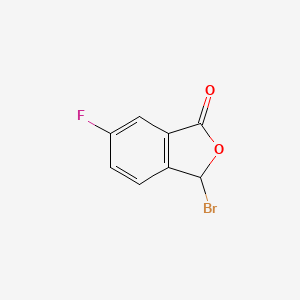
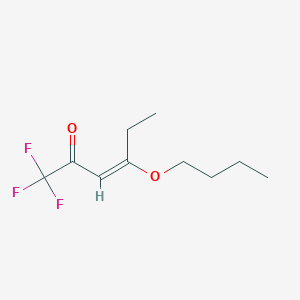

![tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)
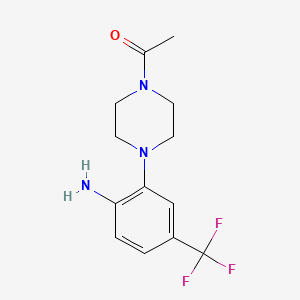
![3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile](/img/structure/B12846527.png)
